REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[NH:4][CH2:5][CH:6]([OH:9])[CH2:7][N:8]=1.C[O-].[Na+]>[N+](C1C=CC=CC=1)([O-])=O.CO>[F:11][C:2]([F:1])([F:10])[C:3]1[N:4]=[CH:5][C:6]([OH:9])=[CH:7][N:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
FC(C=1NCC(CN1)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
Sodium methoxide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
121 °C
|
Type
|
CUSTOM
|
Details
|
shaken with water (150 ml)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added portionwise to the reaction mixture
|
Type
|
DISTILLATION
|
Details
|
to distill off before the next addition
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the organic phase separated off
|
Type
|
WASH
|
Details
|
the aqueous phase washed with ethyl acetate (2×100 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC=C(C=N1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.53 g | |
YIELD: PERCENTYIELD | 61.7% | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |